

Spectroscopic Profile of (R)-1-Boc-3-(hydroxymethyl)piperidine: A Technical Guide

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Compound of Interest

Compound Name:	(R)-1-Boc-3-(Hydroxymethyl)Piperidine
Cat. No.:	B127047

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, **(R)-1-Boc-3-(hydroxymethyl)piperidine**. This compound is of significant interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **(R)-1-Boc-3-(hydroxymethyl)piperidine**. It is important to note that while extensive searches have been conducted, a complete, unified experimental dataset for this specific molecule is not readily available in published literature. Therefore, the data presented is a composite derived from closely related analogs and predicted values, which should serve as a reliable reference for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The data below is presented for spectra recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.85	m	1H	H-6a
~3.70	m	2H	-CH ₂ OH
~3.35	m	2H	H-2a, H-6e
~1.90	m	1H	H-3
~1.80 - 1.50	m	4H	H-4, H-5
1.46	s	9H	-C(CH ₃) ₃
~1.35	m	1H	H-2e

Note: The chemical shifts and multiplicities are based on data for structurally similar compounds and may vary slightly based on experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
155.0	C=O (Boc)
79.3	-C(CH ₃) ₃
62.8	-CH ₂ OH
56.9	C-2
46.4	C-6
31.0	C-3
29.3	C-4
28.7	-C(CH ₃) ₃
23.6	C-5

Note: The chemical shifts are based on data for structurally similar compounds and may vary slightly based on experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3428	Broad	O-H stretch (alcohol)
~2971, 2872	Strong	C-H stretch (alkane)
~1692	Strong	C=O stretch (carbamate)
~1478	Medium	C-H bend (alkane)
~1366	Medium	C-H rock (t-butyl)
~1251	Strong	C-N stretch (carbamate)
~1169	Strong	C-O stretch (carbamate)
~1059	Strong	C-O stretch (alcohol)

Note: The absorption frequencies are based on data for structurally similar compounds and characteristic functional group regions.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

m/z	Interpretation
216.16	$[M+H]^+$ (Calculated: 216.16)
238.14	$[M+Na]^+$ (Calculated: 238.14)
160.11	$[M+H - C_4H_8]^+$ or $[M+H - \text{isobutylene}]^+$
116.07	$[M+H - \text{Boc}]^+$

Note: The m/z values are predicted based on the molecular formula $C_{11}H_{21}NO_3$ and common fragmentation patterns for Boc-protected amines.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation:

- A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 5-10 mg of **(R)-1-Boc-3-(hydroxymethyl)piperidine** into a clean, dry vial.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ($CDCl_3$).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16

- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: 240 ppm

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
- Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy

Instrumentation:

- A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
- Place a small amount of the solid **(R)-1-Boc-3-(hydroxymethyl)piperidine** sample directly onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the clean, empty ATR crystal.
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16

Mass Spectrometry

Instrumentation:

- A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

- Prepare a stock solution of **(R)-1-Boc-3-(hydroxymethyl)piperidine** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[2][3]
- Dilute the stock solution with the same solvent containing 0.1% formic acid to a final concentration of 1-10 $\mu\text{g}/\text{mL}$.[2][3] The formic acid aids in protonation.[2][3]

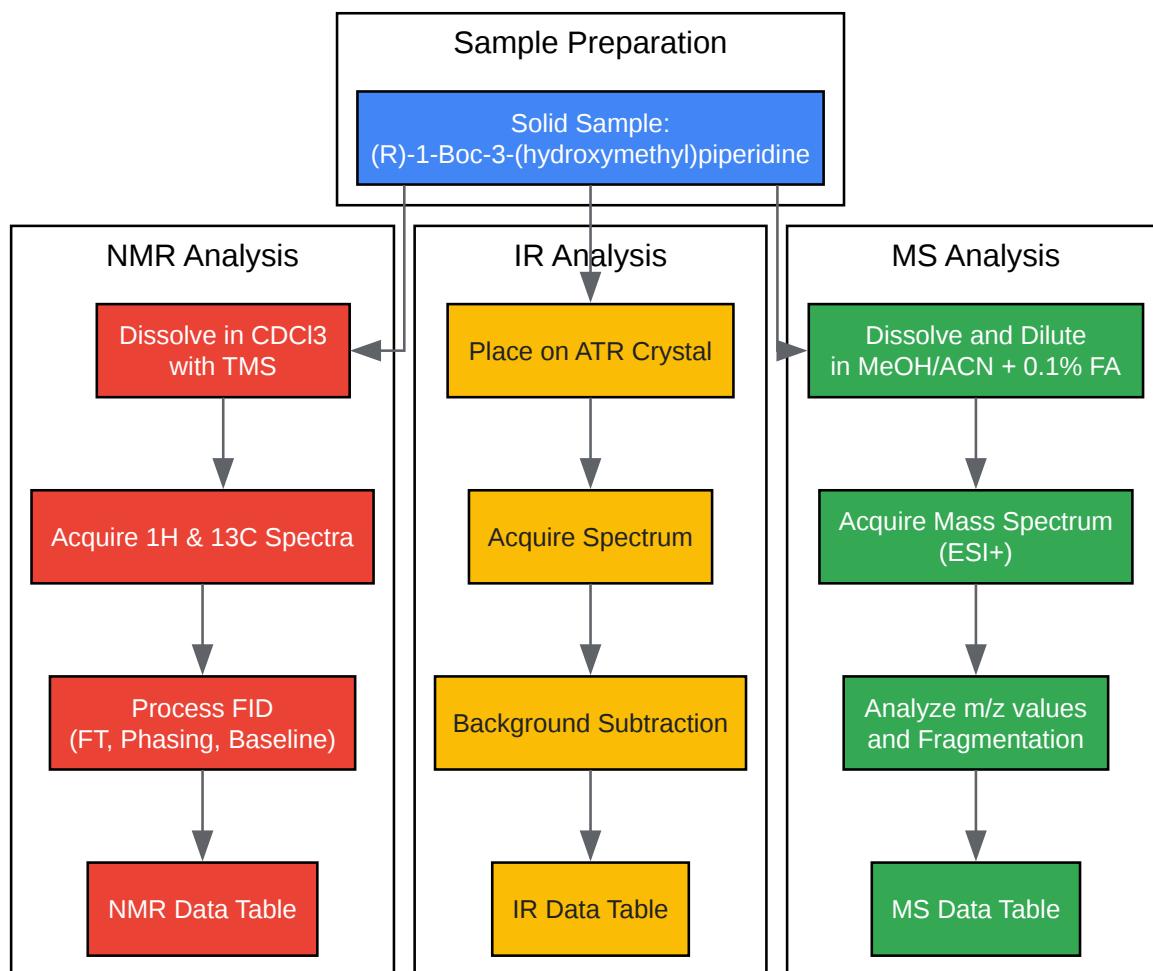
- Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.

Data Acquisition (Positive Ion Mode):

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.5 - 4.5 kV
- Drying Gas (N_2) Flow: 5 - 10 L/min
- Drying Gas Temperature: 200 - 300 $^{\circ}\text{C}$
- Mass Range: m/z 50 - 500
- Collision Energy (for MS/MS): Varies (e.g., 10-40 eV) to induce fragmentation for structural analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **(R)-1-Boc-3-(hydroxymethyl)piperidine**.



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General workflow for spectroscopic analysis.

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